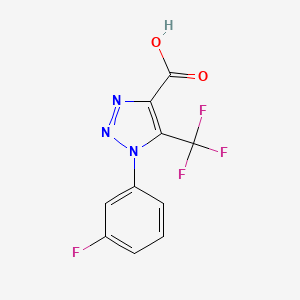
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FFMTA, is an important compound that has been studied extensively for its wide range of applications in the scientific research field. FFMTA is a fluorinated triazole derivative that has been found to possess unique characteristics, such as high reactivity and strong binding affinity, making it a valuable tool for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Fluorescence and Sensing Applications
Research on compounds related to 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has shown significant potential in the development of highly fluorescent dyes and sensors. For example, derivatives containing the triazole moiety have been synthesized to exhibit bright fluorescence, which can be useful for sensing applications in strongly acidic environments due to their weak base behavior and substantial changes in emission spectra upon protonation (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022). Furthermore, novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) have been developed, showing excellent quantum yields and sensitivity to pH, with potential for real-time biological research applications due to their aggregation-induced emission enhancement (AIEE) behavior (Safronov, Fomin, Minin, Todorov, Kostova, Benassi, & Belskaya, 2020).
Chemical Synthesis and Modification
The trifluoromethyl group is a key feature in the synthesis of α-trifluoromethyl α-amino acids with diverse subunits, offering a pathway towards aromatic, heteroaromatic, and ferrocenyl amino acids. This synthesis approach highlights the utility of fluorinated derivatives in chemical synthesis, demonstrating the role of fluorine in enhancing the properties of organic molecules (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).
Electronic and Structural Analysis
Triazole derivatives have been studied for their electronic properties, including long-range fluorine-proton coupling, which is important for understanding the electronic structure and reactivity of fluorinated compounds. Such analyses contribute to the design of new materials and molecules with specific electronic characteristics (Kane, Dalton, StaegerMichael, & Huber, 1995).
Applications in Medicinal Chemistry and Material Science
The unique properties of the triazole moiety and its derivatives, including those with fluorine substitutions, have implications in medicinal chemistry and material science. For instance, the ruthenium-catalyzed synthesis of triazole-based scaffolds for peptidomimetics and biologically active compounds showcases the versatility of these structures in drug development (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015). Additionally, the development of fluorescent probes for sensing metal ions and pH changes illustrates the application of these compounds in materials science and analytical chemistry (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N3O2/c11-5-2-1-3-6(4-5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQOHHSLFIWMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



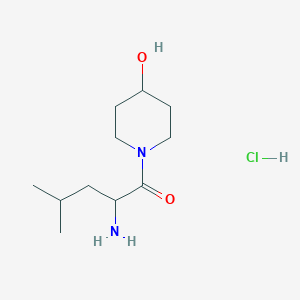
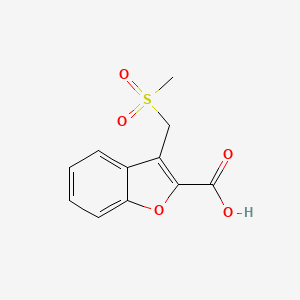
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride](/img/structure/B1520258.png)
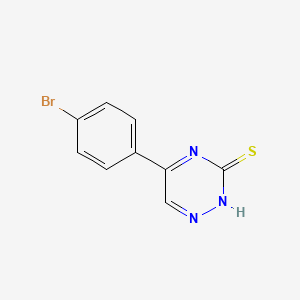
![[(1-Benzylpiperidin-2-yl)methyl]urea](/img/structure/B1520262.png)
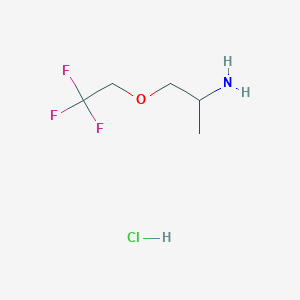
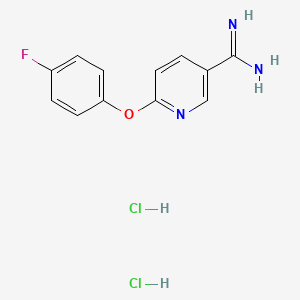

![1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520267.png)
![Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1520268.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520270.png)

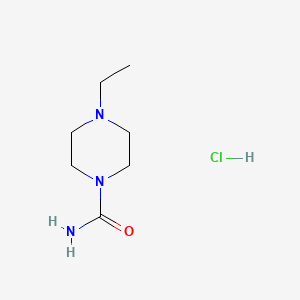
![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)